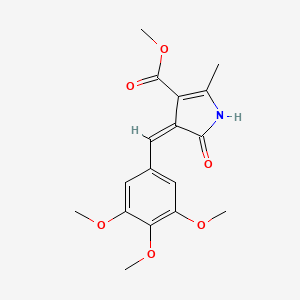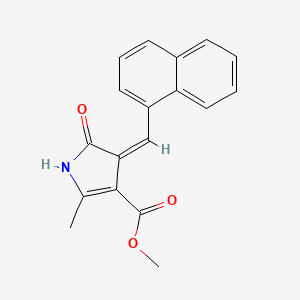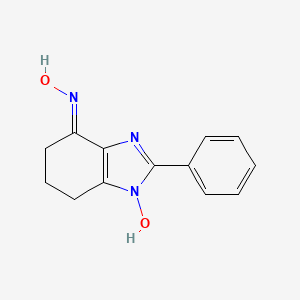
4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide, also known as BRP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide is not fully understood, but studies suggest that it acts by inhibiting various enzymes and signaling pathways in cancer cells. Additionally, 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
Studies have reported that 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has low toxicity and does not cause significant biochemical or physiological effects in normal cells. However, in cancer cells, 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has been shown to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. Additionally, 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has shown good stability under various conditions, making it suitable for long-term storage. However, one of the limitations of using 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide is its relatively high cost compared to other similar compounds.
Orientations Futures
There are several future directions for the research on 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide. In medicinal chemistry, further studies are needed to investigate the potential use of 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide as an anticancer agent and to elucidate its mechanism of action. In material science, the use of 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide as a building block for the synthesis of functional materials with specific properties should be explored. In environmental science, the development of efficient and cost-effective methods for the removal of heavy metals using 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide should be investigated. Overall, the potential applications of 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide in various fields make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide involves the reaction between 4-isopropylbenzaldehyde, 4-bromoacetophenone, and 1-methyl-1H-pyrazole-3-carbohydrazide in the presence of a catalyst. The resulting product is a yellowish solid that is highly soluble in organic solvents.
Applications De Recherche Scientifique
4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Additionally, 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has been investigated for its potential use as an antibacterial and antifungal agent.
In material science, 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and coordination polymers. These materials have shown potential applications in gas storage, catalysis, and sensing.
In environmental science, 4-bromo-N'-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has been studied for its ability to remove heavy metals from contaminated water. Studies have reported its high adsorption capacity for heavy metals such as lead, cadmium, and mercury.
Propriétés
IUPAC Name |
4-bromo-1-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c1-10(2)12-6-4-11(5-7-12)8-17-18-15(21)14-13(16)9-20(3)19-14/h4-10H,1-3H3,(H,18,21)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTAQCRSURQWKZ-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NN(C=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NN(C=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910734.png)
![N-[4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910752.png)
![N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5910762.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)
![4-[4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5910780.png)



